molecular formula C16H15N3O6 B13096004 Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate

Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate

Cat. No.: B13096004
M. Wt: 345.31 g/mol
InChI Key: WXAHMSXRJCLXPA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate is an organic compound that belongs to the class of nitroaromatic esters. This compound is characterized by the presence of nitro groups and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate typically involves the nitration of aniline derivatives followed by esterification. One common method includes the nitration of 3-nitroaniline to form 2-nitro-4-((3-nitrophenyl)amino)benzoic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration and esterification processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 2-amino-4-((3-aminophenyl)amino)phenyl)acetate.

    Substitution: Halogenated or sulfonated derivatives.

    Hydrolysis: 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetic acid.

Scientific Research Applications

Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate is unique due to its specific arrangement of nitro and ester groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15N3O6

Molecular Weight

345.31 g/mol

IUPAC Name

ethyl 2-[2-nitro-4-(3-nitroanilino)phenyl]acetate

InChI

InChI=1S/C16H15N3O6/c1-2-25-16(20)8-11-6-7-13(10-15(11)19(23)24)17-12-4-3-5-14(9-12)18(21)22/h3-7,9-10,17H,2,8H2,1H3

InChI Key

WXAHMSXRJCLXPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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